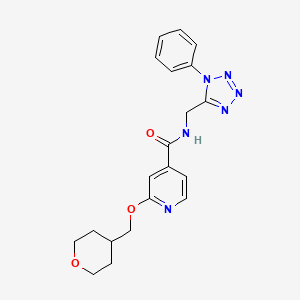![molecular formula C17H15N3O4 B2753793 3-(1,3-benzodioxol-5-ylmethyl)-1-ethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921798-18-7](/img/structure/B2753793.png)
3-(1,3-benzodioxol-5-ylmethyl)-1-ethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves several steps, including the use of bromo-benzo dioxole, PdCl2, xantphos, Cs2CO3, and 1,4-dioxane at high temperatures . Another method involves the use of 1-(3’:4’-methylenedioxybenzyl)-piperazine in anhydrous xylene, followed by the addition of anhydrous potassium carbonate and 2-chloropyrimidine .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex, given its structure. Density functional theory calculations and vibrational spectral analysis have been performed on similar compounds .Aplicaciones Científicas De Investigación
Catalytic and Antitumor Activities
A series of pyrimidine derivatives coordination complexes were synthesized and characterized. These complexes exhibited significant catalytic properties, such as the decolorization of methyl blue and the oxidation of benzyl alcohol to benzaldehyde. Notably, one complex showed antitumor activity against HepG2 cells growth, highlighting the potential medicinal applications of these compounds in cancer research (Lu et al., 2015).
Synthesis Methodologies
Research has focused on the synthesis of functionalized 1H-pyrimidines, demonstrating the versatility of pyrimidine derivatives in organic synthesis. These methodologies enable the creation of compounds with potential applications in various scientific fields, including pharmaceuticals (Altural et al., 1989).
Another study reported the efficient synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives. These compounds were analyzed using spectral techniques and computational exploration, suggesting their potential in electronic and material sciences (Ashraf et al., 2019).
Medicinal Chemistry
Research into polyfunctional fused heterocyclic compounds via indene‐1,3‐diones revealed the synthesis of various compounds with potential therapeutic applications. The chemical and spectroscopic evidence supports their use in developing new drugs (Hassaneen et al., 2003).
Another significant area of research is the synthesis and characterization of pyrido[1,2-a]pyrimidine derivatives, which demonstrated urease inhibition activity. This suggests their utility in designing new treatments for diseases related to urease activity, such as certain types of ulcers and infections (Rauf et al., 2010).
Direcciones Futuras
The future directions for research on this compound could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine could be explored .
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1-ethylpyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-2-19-12-4-3-7-18-15(12)16(21)20(17(19)22)9-11-5-6-13-14(8-11)24-10-23-13/h3-8H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYANZNVZXBCNPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC3=CC4=C(C=C3)OCO4)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-[(4-cyclohexylpiperazin-1-yl)carbonyl]-1H-indol-3-yl}-3-methylbenzamide](/img/structure/B2753711.png)




![(3,4-Dimethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2753721.png)

![3-[(Methylsulfanyl)methyl]phenol](/img/structure/B2753723.png)

![N-(2,3-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2753725.png)



![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide](/img/structure/B2753733.png)
